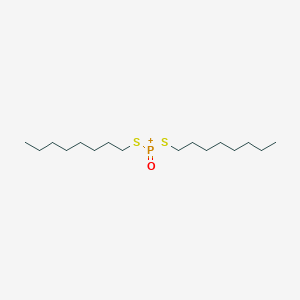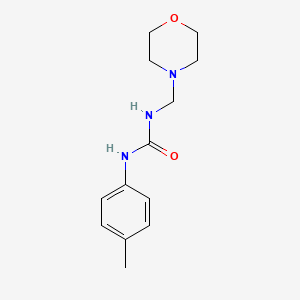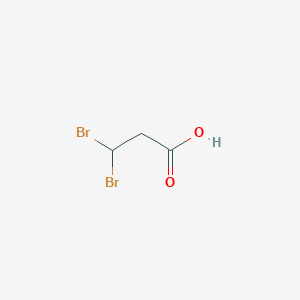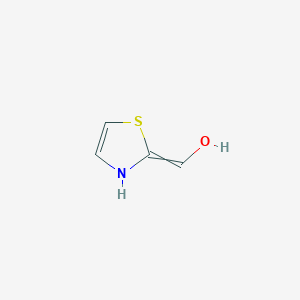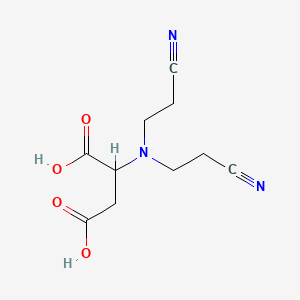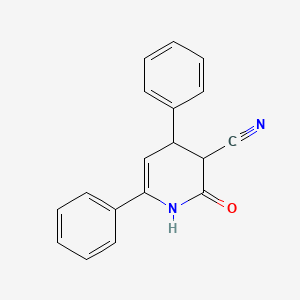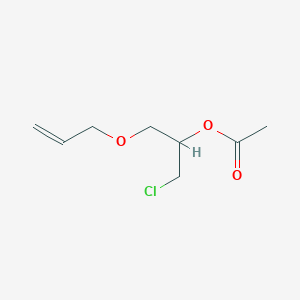
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate is an organic compound with a unique structure that combines a chloro group, an allyloxy group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-chloropropan-2-ol with allyl alcohol in the presence of a base such as sodium hydroxide to form 1-chloro-3-(prop-2-en-1-yloxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form epoxides or diols.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propan-2-yl acetates.
Oxidation: Formation of epoxides or diols.
Hydrolysis: Formation of 1-chloro-3-(prop-2-en-1-yloxy)propan-2-ol and acetic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the allyloxy group undergoes transformation to form epoxides or diols, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but lacks the acetate ester group.
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl chloride: Similar structure but has a chloride group instead of the acetate ester.
1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl methyl ether: Similar structure but has a methyl ether group instead of the acetate ester.
Uniqueness: 1-Chloro-3-(prop-2-en-1-yloxy)propan-2-yl acetate is unique due to the presence of both an allyloxy group and an acetate ester, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
5451-61-6 |
|---|---|
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(1-chloro-3-prop-2-enoxypropan-2-yl) acetate |
InChI |
InChI=1S/C8H13ClO3/c1-3-4-11-6-8(5-9)12-7(2)10/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
SKSIMOUZVAVSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(COCC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
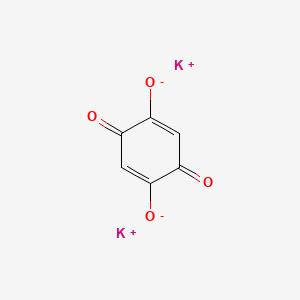
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
